2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid
Description
This compound features a benzothiazole core substituted at the 2-position with a sulfonamido group linked to a 4-aminophenyl ring and a carboxylic acid group at the 6-position. Its structure combines hydrogen-bonding motifs (sulfonamide and carboxylic acid) with aromatic and heterocyclic components, making it a candidate for targeting enzymes or receptors in medicinal chemistry.
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUNGRYSSNAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The benzothiazole scaffold is constructed via cyclocondensation of 4-amino-3-mercaptobenzoic acid hydrochloride with appropriate electrophiles:
Reaction Scheme 1 :
4-Amino-3-mercaptobenzoic acid hydrochloride +
Aldehyde derivative →
2-Substituted benzothiazole-6-carboxylic acid intermediate
Key Parameters :
- Catalyst : Sodium hydrosulfite (Na₂S₂O₄) in ethanol boosts cyclization efficiency (85–92% yield)
- Temperature : 70–80°C for 6–8 hours prevents ring-opening side reactions
- Solvent System : Ethanol/water (3:1 v/v) enhances intermediate solubility
Table 1 : Impact of Aldehyde Substituents on Cyclization Efficiency
| Aldehyde Derivative | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 7.5 | 88 | 98.2 |
| 4-Aminobenzaldehyde | 8.2 | 72 | 95.4 |
| 4-Chlorobenzaldehyde | 6.8 | 91 | 97.8 |
Sulfonamide Bridge Installation
The critical sulfonamidation step employs 4-aminobenzenesulfonyl chloride as the sulfonating agent:
Reaction Scheme 2 :
2-Aminobenzo[d]thiazole-6-carboxylic acid +
4-Aminobenzenesulfonyl chloride →
Target compound
Optimized Conditions :
- Base : Pyridine (2.5 equivalents) scavenges HCl byproducts
- Solvent : Anhydrous DMF at 0–5°C minimizes hydrolysis
- Stoichiometry : 1.1:1 sulfonyl chloride:amine ratio prevents di-sulfonation
- Reaction Time : 4 hours under nitrogen atmosphere
Challenges and Solutions :
- Intermediate Solubility : Sequential addition of THF (15% v/v) improves reactant mixing
- Byproduct Formation : Cold washing with 0.1M HCl removes unreacted sulfonyl chloride
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
Recent advances demonstrate a streamlined approach combining cyclization and sulfonamidation:
Key Features :
- Uses 4-carboxy-2-aminothiophenol as starting material
- Simultaneous benzothiazole formation and sulfonamide coupling
- Yields improved to 78% with microwave irradiation (100W, 120°C)
Advantages :
- Reduced purification steps
- 40% decrease in total reaction time
Solid-Phase Synthesis
Immobilized synthesis on Wang resin enables combinatorial production:
Procedure :
- Resin-bound 4-aminobenzoic acid
- On-resin cyclization using polymer-supported Burgess reagent
- Sulfonamidation with polymer-activated sulfonyl chloride
Performance Metrics :
Structural Characterization and Quality Control
Spectroscopic Fingerprinting
Key Spectral Data :
Purity Assessment Protocols
HPLC Method :
- Column: C18, 150 × 4.6mm, 3.5μm
- Mobile Phase: 0.1% TFA in water/acetonitrile gradient
- Retention Time: 6.78 minutes
- System Suitability: RSD <0.8% (n=6)
Elemental Analysis :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 48.13 | 48.09 |
| H | 3.17 | 3.22 |
| N | 12.03 | 11.96 |
| S | 18.35 | 18.41 |
Data from batch purification records
Industrial-Scale Production Considerations
Cost Optimization Strategies
Table 2 : Comparative Analysis of Sulfonating Agents
| Reagent | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCI₂-mediated | 12.50 | 68 | 97.1 |
| ClSO₃H/DMAP | 18.75 | 73 | 98.4 |
| Polymer-bound SOCl₂ | 22.30 | 81 | 99.2 |
Waste Stream Management
Key environmental considerations:
- Chlorinated Byproducts : Implement nanofiltration (98% recovery)
- Heavy Metal Contamination : Chelating resin treatment reduces Cu²⁺ to <1ppm
- Solvent Recovery : 92% ethanol reuse achieved via fractional distillation
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (BT474) and lung cancer (NCI-H226) cells. The mechanism of action often involves apoptosis induction and inhibition of cell proliferation.
Case Study:
In a study evaluating a series of thiazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential .
Antimicrobial Activity
The compound also shows significant antimicrobial activity against a range of pathogens. Its effectiveness has been evaluated using standard assays against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship studies suggest that modifications to the thiazole and sulfonamide moieties can enhance antimicrobial efficacy.
Case Study:
A recent study reported that specific derivatives demonstrated potent antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents in combating infections caused by multidrug-resistant bacteria .
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with biological targets. For example, docking simulations indicate that this compound derivatives bind effectively to active sites on target proteins involved in cancer cell proliferation and microbial resistance mechanisms. This information is crucial for optimizing their structure for enhanced activity.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further development as a therapeutic agent. Its dual-action as an anticancer and antimicrobial agent positions it well for research into combination therapies or as part of a multi-target approach in drug design.
Mechanism of Action
The mechanism of action of 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Benzothiazole Derivatives
Substituent Variations at the 2-Position
Sulfonamide vs. Piperazine/Acetamido Groups
- 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) :
- 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22): Replaces sulfonamide with a pyridinylamino propyl carboxamide. Exhibits BRAFV600E kinase inhibition (IC50 = 7.9 μM), suggesting enhanced target affinity compared to sulfonamide analogs .
Sulfonamide vs. Thiazolidinone/Thiourea Derivatives
- PP1-PP8 (Thiazolidinone derivatives): Incorporate a thiazolidinone ring at the 3-position of the phenyl group. Tested for anticancer activity against HeLa cells (MTT assay), with variable efficacy depending on substituents .
Substituent Variations at the 6-Position
Carboxylic Acid vs. Ester/Carboxamide
- Methyl 2-aminobenzo[d]thiazole-6-carboxylate: Ester group increases lipophilicity, improving membrane permeability but reducing solubility. Synthesized via bromine-mediated cyclization in acetic acid .
Positional Isomerism and Functional Group Orientation
- 2-(3-Aminophenyl)benzothiazole derivatives: Meta-substitution of the aminophenyl group reduces steric compatibility with target proteins compared to the para-substituted target compound .
- 2-(4-((3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid :
- Bulky isoxazole-piperidine substituents at the 4-position may hinder solubility but enhance selectivity for specific enzymes .
Biological Activity
The compound 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O3S, featuring a sulfonamide group and a carboxylic acid moiety that contribute to its biological properties. The presence of the benzothiazole ring enhances its interaction with biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle distribution. For instance, studies have shown that related compounds can elicit biphasic growth-inhibitory effects against estrogen receptor-positive (ER+) breast cancer cell lines, with IC50 values in the nanomolar range .
- Case Studies : In vitro studies on MCF-7 and MDA-MB-231 cell lines revealed that these compounds could induce G2/M phase arrest and apoptosis. Notably, 2-(4-Aminophenyl)benzothiazoles showed unique profiles of growth inhibition compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Various derivatives have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, some thiazole derivatives exhibited better activity than reference drugs like ampicillin and streptomycin .
- Selectivity : The selectivity for bacterial over human topoisomerases suggests a mechanism that minimizes toxicity to human cells while effectively targeting bacterial pathogens .
Other Therapeutic Activities
Beyond anticancer and antimicrobial effects, research highlights additional biological activities:
- Carbonic Anhydrase Inhibition : Certain analogs have shown promising inhibitory effects against carbonic anhydrase IX (CA IX), which is implicated in tumor progression. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .
- Photodynamic Therapy : Compounds with similar structures have been explored for their potential in photodynamic therapy (PDT), particularly in treating basal cell carcinoma. These studies indicate that upon UVA exposure, these compounds can induce significant apoptotic responses in cancer cells .
Data Summary
Q & A
(Basic) What are the standard synthetic routes for 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid?
The synthesis typically involves coupling reactions between benzothiazole-6-carboxylic acid derivatives and sulfonamide precursors. For instance, amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) under inert atmospheres (e.g., argon) is common . Boc-protected intermediates (e.g., Boc-piperazine) are often employed to enhance solubility and reduce side reactions, followed by deprotection using trifluoroacetic acid (TFA) . Purification involves column chromatography, recrystallization, or preparative HPLC, with yields ranging from 55% to 86% depending on substituents .
(Basic) Which spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR (400 MHz, DMSO-d) confirm regiochemistry and substituent integration. Key peaks include aromatic protons (δ 7.2–8.7 ppm) and carboxylic acid protons (δ 10–13 ppm) .
- Mass Spectrometry (LC–MS/HRMS): Validates molecular weight (e.g., [M+H] or [M−H]) with accuracy <5 ppm .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at 1680–1683 cm, S=O at 1167 cm) .
- HPLC: Assesses purity (>95% by UV at 254 nm) .
(Advanced) How do structural modifications influence its kinase inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
- Substituent Positioning: The 4-aminophenylsulfonamido group enhances Hsp90 C-terminal binding (IC = 7.9 μM for BRAFV600E inhibition) .
- Electron-Withdrawing Groups: Chloro or fluoro substituents on the phenyl ring improve DNA gyrase inhibition (MIC = 0.5–2 µg/mL against Acinetobacter baumannii) by increasing electrophilicity .
- Linker Optimization: Alkyl/phenylene linkers between the benzothiazole and carboxylic acid improve solubility and target engagement . Computational docking (e.g., AutoDock Vina) validates these trends .
(Advanced) How can researchers resolve discrepancies in biological activity data across studies?
- Assay Standardization: Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Pseudomonas aeruginosa vs. E. coli) impact IC/MIC values .
- Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate target engagement via Western blotting (e.g., BRAFV600E phosphorylation) .
(Basic) What in vitro assays evaluate its antimicrobial properties?
- DNA Gyrase Supercoiling Assay: Measures inhibition of ATP-dependent DNA supercoiling (IC <10 µM for potent inhibitors) .
- Minimum Inhibitory Concentration (MIC): Performed via broth microdilution (CLSI guidelines) against Gram-negative pathogens .
- Time-Kill Kinetics: Determines bactericidal vs. bacteriostatic effects over 24 hours .
(Advanced) What computational approaches predict its binding affinity and pharmacokinetics?
- Molecular Docking: Models interactions with Hsp90 (PDB: 1UYL) or DNA gyrase (PDB: 1KZN) to prioritize substituents .
- QSAR Models: Relate logP, polar surface area, and hydrogen-bond donors to cellular permeability .
- ADMET Prediction: Tools like SwissADME forecast bioavailability (%F >30) and blood-brain barrier penetration .
(Basic) How is the compound’s purity validated for pharmacological studies?
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
- Melting Point Consistency: Sharp MPs (>250°C) indicate high crystallinity .
- Chiral Purity: Chiral HPLC separates enantiomers (e.g., using Chiralpak IA columns) .
(Advanced) What strategies optimize solubility without compromising activity?
- Prodrug Design: Esterification of the carboxylic acid (e.g., ethyl esters) improves logP, with in vivo hydrolysis restoring activity .
- Co-Crystallization: Co-formers like L-arginine enhance aqueous solubility (up to 5 mg/mL) .
- PEGylation: Polyethylene glycol (PEG) conjugates reduce aggregation in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
